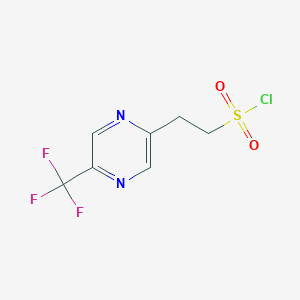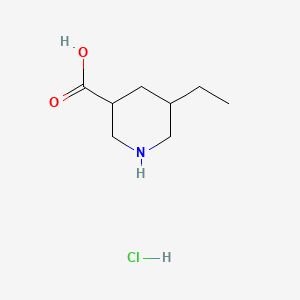
Indolin-4-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-4-ylboronic acid is a boronic acid derivative that features an indole ring structure. Indole derivatives are known for their significant biological activities and applications in various fields, including medicinal chemistry and material science . The indole ring system is a key scaffold in many naturally occurring molecules, making this compound an important compound for research and industrial applications .
Méthodes De Préparation
The synthesis of indolin-4-ylboronic acid typically involves the functionalization of indole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses boronic acids as reagents to form carbon-carbon bonds . This reaction is favored due to its mild conditions and high functional group tolerance. The preparation of this compound can also involve transition-metal-catalyzed cyclization strategies for ortho-substituted benzenes bearing nitrogen-containing functional groups .
Analyse Des Réactions Chimiques
Indolin-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into other functional groups, such as alcohols or ketones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: this compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a prominent example, where this compound reacts with halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water. Major products formed from these reactions include various substituted indole derivatives, which are valuable in medicinal chemistry and material science .
Applications De Recherche Scientifique
Indolin-4-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of indolin-4-ylboronic acid involves its interaction with biological molecules through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The indole ring structure allows the compound to bind with high affinity to various receptors, influencing multiple signaling pathways and biological processes .
Comparaison Avec Des Composés Similaires
Indolin-4-ylboronic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter with a similar indole structure.
Melatonin: A hormone that regulates sleep-wake cycles.
What sets this compound apart is its boronic acid group, which provides unique reactivity and binding properties not found in other indole derivatives. This makes it particularly valuable in synthetic chemistry and biological applications .
Propriétés
Formule moléculaire |
C8H10BNO2 |
|---|---|
Poids moléculaire |
162.98 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indol-4-ylboronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-3,10-12H,4-5H2 |
Clé InChI |
KFAWOIIPTADJNF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2CCNC2=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)

![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)








![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
